3-Ethyl-4-fluorobenzonitrile

Description

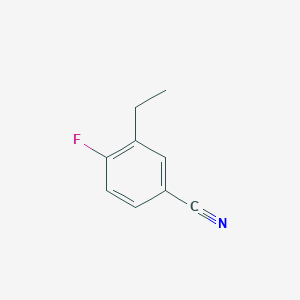

Structure

2D Structure

Properties

IUPAC Name |

3-ethyl-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLBKVBNVUDWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727650 | |

| Record name | 3-Ethyl-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869299-63-8 | |

| Record name | 3-Ethyl-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Ethyl 4 Fluorobenzonitrile

Established Synthetic Routes to 3-Ethyl-4-fluorobenzonitrile

The synthesis of this compound has been effectively achieved through methods centered on the formation of an aryl-alkyl bond, primarily utilizing halogenated precursors.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Alkyl Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of this compound. These reactions typically involve the coupling of an aryl halide with an organometallic reagent that provides the ethyl group. A notable example involves the reaction of 3-bromo-4-fluorobenzonitrile with an ethyl coupling reagent in the presence of a palladium catalyst.

Historically, organotin reagents such as tetraethyltin have been employed in Stille coupling reactions. For instance, a previously disclosed method utilized tetrakis(triphenylphosphine)palladium as a catalyst for the reaction between 3-bromo-4-fluorobenzonitrile and tetraethyltin. However, the high toxicity of organotin compounds presents significant environmental and safety concerns, limiting their industrial applicability.

Modern approaches favor less toxic organometallic reagents. The Negishi coupling, which employs organozinc reagents, offers a viable alternative. Similarly, the Kumada coupling utilizes Grignard reagents (organomagnesium halides), and the Suzuki coupling employs organoboron compounds, such as ethylboronic acid or its esters. Each of these named reactions provides a pathway to the desired aryl-alkyl bond formation, with the choice of method often depending on factors like functional group tolerance, reagent availability, and catalyst efficiency.

Strategies Employing Halogenated Benzonitrile (B105546) Precursors

The synthesis of this compound predominantly starts from a halogenated benzonitrile precursor. The most common starting material is 3-bromo-4-fluorobenzonitrile. The bromine atom at the 3-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The general scheme involves the substitution of this bromine atom with an ethyl group.

Other halogens, such as chlorine or iodine, at the 3-position could also theoretically be used. The reactivity of the aryl halide in the crucial oxidative addition step of the catalytic cycle generally follows the order I > Br > Cl. Consequently, while an iodo-substituted precursor would be more reactive, it is often more expensive and less stable. A chloro-substituted precursor would be more economical but typically requires more active catalytic systems to achieve efficient coupling. Therefore, 3-bromo-4-fluorobenzonitrile represents a practical balance of reactivity and cost for many synthetic applications.

Novel and Optimized Synthetic Approaches for this compound

Recent advancements have focused on developing safer, more efficient, and scalable methods for the synthesis of this compound, moving away from hazardous reagents and optimizing reaction conditions for industrial production.

Development of Industrial-Scale Preparation Methods

A key development in the synthesis of this compound is a method designed for industrial-scale production that prioritizes safety and efficiency. One such patented method describes a preparation that is easy to operate, safe, and yields a high-purity product at a low cost. This process utilizes a Negishi-type coupling, reacting 3-bromo-4-fluorobenzonitrile with diethylzinc.

The reaction is catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) chloride dichloromethane complex and is carried out in a solvent such as tetrahydrofuran (THF). This method explicitly avoids the use of highly toxic reagents like tetraethyltin, making it more suitable for industrial applications where worker safety and environmental impact are paramount. The reaction conditions for this industrial method are summarized in the table below.

| Parameter | Value |

| Starting Material | 3-Bromo-4-fluorobenzonitrile |

| Ethylating Reagent | Diethylzinc (in n-hexane solution) |

| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) chloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 50-60°C |

| Reaction Time | 4-5 hours |

Alternative Ethyl Coupling Reagents and Catalytic Systems

Beyond the use of diethylzinc, other ethyl coupling reagents can be employed in palladium-catalyzed cross-coupling reactions to synthesize this compound. The choice of reagent is often linked to the specific type of coupling reaction.

Kumada Coupling: This method would employ an ethyl Grignard reagent, such as ethylmagnesium bromide. While powerful, Grignard reagents have limited tolerance for certain functional groups.

Suzuki Coupling: Ethylboronic acid or its esters (e.g., ethylboronic acid pinacol ester) are used in Suzuki reactions. These reagents are generally stable, less toxic than organotins, and tolerant of a wide range of functional groups.

Negishi Coupling: As demonstrated in the industrial method, organozinc reagents like diethylzinc are highly effective. Organozinc compounds offer a good balance of reactivity and functional group tolerance.

The catalytic system can also be varied. While the patent specifies [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) chloride, other palladium sources like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) can be used, often in combination with various phosphine ligands to tune the catalyst's activity and stability. The selection of the ligand is crucial for an efficient reaction, influencing the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Green Chemistry Principles in Benzonitrile Synthesis with Relevance to this compound

While specific studies on the green synthesis of this compound are not extensively documented, general principles of green chemistry applied to benzonitrile synthesis and palladium-catalyzed cross-coupling reactions are highly relevant.

One key principle is the use of environmentally benign solvents. Research on the synthesis of benzonitriles has explored the use of ionic liquids as recyclable reaction media. In one approach, an ionic liquid served as a co-solvent, catalyst, and phase-separation agent, allowing for easy recovery and reuse, and eliminating the need for metal salt catalysts. Applying this concept to the synthesis of this compound could involve replacing traditional organic solvents like THF with greener alternatives.

Another principle is atom economy, which is inherent in cross-coupling reactions that form C-C bonds with minimal byproduct formation. The choice of a less toxic ethylating agent, such as an ethylboronic acid (Suzuki) or diethylzinc (Negishi) over tetraethyltin (Stille), is a direct application of the principle of designing safer chemicals.

Furthermore, the efficiency of the catalytic system is a green consideration. Developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) allows for lower catalyst loading, which reduces costs and the amount of residual palladium in the final product. Catalyst recycling is another important aspect. While homogeneous catalysts like the one used in the patented method can be challenging to recover, strategies such as using supported catalysts or biphasic solvent systems can be employed to facilitate catalyst separation and reuse.

The preparation of benzonitriles from aldehydes and hydroxylamine hydrochloride is another area where green chemistry has been applied. Traditional methods can suffer from long reaction times and the use of corrosive acids. Novel routes using ionic liquids can lead to 100% conversion and yield under optimized conditions, with the ionic liquid being easily recoverable. These advancements in the broader field of benzonitrile synthesis highlight potential future directions for the greener production of this compound.

Application of Ionic Liquids as Multi-Functional Reagents

Ionic liquids (ILs) are increasingly recognized as versatile and environmentally benign alternatives to traditional volatile organic solvents in chemical synthesis. acs.org Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to be tailored for specific applications (task-specific ionic liquids or TSILs), make them highly suitable for nitrile synthesis. acs.org

In the context of benzonitrile synthesis, ionic liquids can serve multiple roles, including as a solvent, catalyst, and recyclable agent. researchgate.net For instance, a novel green synthetic route for benzonitrile uses the ionic liquid 1-sulfobutyl pyridine hydrosulfate ([HSO3-b-Py]·HSO4) which acts as a co-solvent, catalyst, and a stabilizer for hydroxylamine. researchgate.net This method allows for a 100% conversion of benzaldehyde to benzonitrile at 120°C within 2 hours. researchgate.netrsc.org A key advantage is the simple phase separation recovery of the ionic liquid, which can be directly recycled. researchgate.netrsc.org

Nitrile-functionalized ionic liquids, which incorporate a cyano group into the cation or anion, offer further advantages. alfa-chemistry.com These ILs exhibit lower viscosity compared to traditional ionic liquids, which can enhance reaction rates. alfa-chemistry.com They have been successfully used as solvents and ligands for palladium catalysts in Suzuki and Stille coupling reactions, demonstrating excellent recyclability. alfa-chemistry.comnih.gov The presence of the nitrile moiety in the ionic liquid structure significantly reduces the leaching of the palladium catalyst. nih.gov

Table 1: Application of Ionic Liquids in Nitrile Synthesis

| Ionic Liquid Type | Role(s) | Reactants | Key Findings | Reference |

|---|---|---|---|---|

| Simple Imidazolium IL (e.g., [BMIm][Cl]) | Catalyst | Aldehydes, Hydroxylamine hydrochloride | Achieves 66-99% yields of nitriles under mild, metal-free conditions. acs.org | acs.org |

| Pyridinium Hydrosulfate IL | Co-solvent, Catalyst, Stabilizer | Benzaldehyde, (NH2OH)2·[HSO3-b-Py]·HSO4 | 100% yield of benzonitrile; IL is easily recovered and recycled. researchgate.net | researchgate.net |

Catalyst-Free and Environmentally Benign Dehydration Routes for Nitriles

Developing sustainable methods for nitrile synthesis is a significant goal in green chemistry, focusing on avoiding toxic reagents like cyanide and harsh reaction conditions. A primary environmentally benign route is the dehydration of aldoximes. researchgate.netmdpi.com This can be achieved through various catalyst-free or biocatalytic methods.

One-pot synthesis from aldehydes and hydroxylamine hydrochloride is a common strategy that avoids the isolation of the intermediate aldoxime. rsc.orgorganic-chemistry.org For example, various aromatic and aliphatic nitriles can be prepared in high yields by simply heating the corresponding aldehyde with hydroxylamine hydrochloride in N-methylpyrrolidone. organic-chemistry.org Another eco-friendly approach utilizes a deep eutectic mixture of choline chloride and urea as a catalyst for the solvent-free synthesis of nitriles from aldehydes, achieving good to excellent yields under conventional heating or microwave irradiation. organic-chemistry.org

Biocatalysis offers a particularly green alternative. researchgate.net Aldoxime dehydratase (Oxd) enzymes can catalyze the dehydration of aldoximes to nitriles in water at moderate temperatures, completely avoiding the use of cyanide. researchgate.netmdpi.com This enzymatic process is compatible with a broad range of substrates and represents a sustainable alternative for industrial nitrile production. mdpi.com

Table 2: Selected Catalyst-Free and Green Dehydration Methods for Nitrile Synthesis

| Method | Reagents/Conditions | Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| One-Pot Thermal Dehydration | Hydroxylamine hydrochloride, N-methylpyrrolidone, 110-115°C | Aldehydes | Direct, one-pot process with high yields. organic-chemistry.org | organic-chemistry.org |

| Deep Eutectic Solvent Catalysis | Choline chloride/urea, Solvent-free | Aldehydes | Eco-friendly, efficient under conventional or microwave heating. organic-chemistry.org | organic-chemistry.org |

| Biocatalytic Dehydration | Aldoxime dehydratase (Oxd), Water | Aldoximes | Cyanide-free, mild reaction conditions, aqueous medium. researchgate.netmdpi.com | researchgate.netmdpi.com |

Sustainable Functionalization Strategies for Benzonitrile Scaffolds

Sustainable functionalization of pre-existing benzonitrile scaffolds focuses on methods that are atom-economical and utilize environmentally friendly reagents. A key strategy is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. nih.gov

Palladium-catalyzed ortho-arylation of benzamides, followed by dehydration, provides a pathway to ortho-arylated benzonitriles. nih.gov This method utilizes a directing group that can be converted into a cyano group after the arylation step, circumventing the issue of the nitrile group strongly binding to and inhibiting the transition metal catalyst. nih.gov For instance, ortho-arylated N-cyclohexyl-benzamides can be efficiently dehydrated to the corresponding benzonitriles using trifluoroacetic anhydride. nih.gov This approach demonstrates good functional group tolerance, accommodating halogens, esters, and ethers. nih.gov

Another approach involves paired electrosynthesis, which offers a novel green method for cyanation. For example, benzoic acid can be directly converted to benzonitrile at room temperature in liquid ammonia without the use of toxic reagents or expensive catalysts. rsc.org This electrochemical process involves the reduction of benzoic acid to benzyl (B1604629) alcohol at the cathode and the oxidation of an iodide anion to iodine at the anode; these products then react chemically to form benzonitrile. rsc.org

This compound as a Key Intermediate in Complex Molecule Synthesis

Fluorinated benzonitriles, including this compound, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.comnbinno.comchemimpex.com The presence of the fluorine atom can significantly enhance biological activity and lipophilicity, making these compounds attractive building blocks in drug discovery. chemimpex.com The nitrile group is a versatile functional group that can be transformed into other moieties such as amines and amides. mdpi.com

For example, compounds like 4-bromo-2-fluorobenzonitrile serve as crucial precursors for a wide range of Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and central nervous system (CNS) drugs. nbinno.com The unique substitution pattern on the aromatic ring allows for precise modifications and the construction of novel molecular architectures. nbinno.com Similarly, this compound serves as a key building block in the synthesis of more complex molecules, where its specific arrangement of ethyl, fluoro, and cyano groups directs subsequent chemical transformations.

The ability of fluorinated benzonitriles to participate in various cross-coupling reactions enables the construction of complex conjugated systems, which is particularly relevant in the field of advanced materials, such as the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs). nbinno.com

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

In ¹H NMR spectroscopy of 3-Ethyl-4-fluorobenzonitrile, the aromatic region would display signals for three distinct protons. The fluorine atom and the ethyl group significantly influence the chemical shifts of the adjacent ring protons. The proton at C2 (ortho to the nitrile and meta to the fluorine) is expected to be the most deshielded. The protons at C5 and C6 will show complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. rsc.org The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the fluorine (C4) will exhibit a large C-F coupling constant (¹JCF). The nitrile carbon appears in the typical range for nitriles (around 118-120 ppm), while the carbons of the ethyl group are found in the aliphatic region. The aromatic carbons show distinct signals based on their position relative to the three different substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects in substituted benzene (B151609) derivatives.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling |

| H2 | ¹H | 7.6 - 7.8 | Doublet of doublets (dd) |

| H5 | ¹H | 7.5 - 7.7 | Doublet of doublets (dd) |

| H6 | ¹H | 7.2 - 7.4 | Triplet of doublets (td) or multiplet (m) |

| -CH₂- | ¹H | ~2.8 | Quartet (q) |

| -CH₃ | ¹H | ~1.3 | Triplet (t) |

| C1 (C-CN) | ¹³C | 105 - 110 | Singlet (s) or Triplet (t) due to C-F coupling |

| C2 | ¹³C | 132 - 135 | Doublet (d) |

| C3 (C-Et) | ¹³C | 140 - 145 | Doublet (d) |

| C4 (C-F) | ¹³C | 160 - 165 | Doublet (d) with large ¹JCF |

| C5 | ¹³C | 128 - 132 | Doublet (d) |

| C6 | ¹³C | 115 - 118 | Doublet (d) |

| -CN | ¹³C | 117 - 120 | Singlet (s) |

| -CH₂- | ¹³C | ~25 | Singlet (s) |

| -CH₃ | ¹³C | ~15 | Singlet (s) |

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. rsc.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine is sensitive to the electronic environment created by the other substituents. Compared to fluorobenzene (B45895) (δ ≈ -113 ppm), the presence of the electron-withdrawing nitrile group and the electron-donating ethyl group would cause a shift in this value. The signal would be split into a multiplet due to coupling with the ortho proton (H3, which is absent and replaced by the ethyl group) and the meta protons (H2 and H5). This coupling provides valuable information for confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are dominated by several characteristic vibrational modes that confirm the presence of its key functional groups. nih.gov

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is a very strong and sharp absorption in the IR spectrum, typically appearing in the 2220-2240 cm⁻¹ region. spectroscopyonline.com This band is also observable, though often weaker, in the Raman spectrum.

Fluoro Group (C-F): The carbon-fluorine single bond stretch gives rise to a strong absorption in the IR spectrum, generally found in the 1200-1300 cm⁻¹ range for aryl fluorides.

Aromatic Ring: The C=C stretching vibrations of the benzene ring appear as a series of bands in the 1400-1610 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 700-900 cm⁻¹ range.

Ethyl Group: Aliphatic C-H stretching vibrations of the methyl and methylene groups are seen just below 3000 cm⁻¹. C-H bending modes for the ethyl group appear around 1375 cm⁻¹ and 1465 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are typical values for substituted benzonitriles. researchgate.netderpharmachemica.comvscht.cz

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| C-H Stretch | Aromatic | 3030 - 3100 | Medium to Weak |

| C-H Stretch | Ethyl (-CH₂, -CH₃) | 2850 - 2980 | Medium to Strong |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1610 | Medium to Strong |

| C-H Bend | Ethyl (-CH₂, -CH₃) | 1370 - 1470 | Medium |

| C-F Stretch | Aryl-Fluoride | 1200 - 1300 | Strong |

| C-H Bend (out-of-plane) | Aromatic | 700 - 900 | Strong |

Gas-Phase and Condensed-Phase Spectral Analysis

The physical state of the sample can influence its vibrational spectrum. In the condensed phase (liquid, solid, or in solution), intermolecular interactions cause broadening of the vibrational bands. This leads to smoother, less-defined spectra compared to the gas phase.

In the gas phase , molecules are relatively isolated, minimizing intermolecular forces. As a result, vibrational bands are much sharper. Furthermore, for small molecules, the vibrational transitions can be accompanied by rotational transitions, leading to a fine structure of individual lines within the vibrational band. This high-resolution data, though more complex to analyze, can provide detailed information on molecular geometry and bond lengths.

Electronic Spectroscopy: UV-Vis and Vacuum Ultraviolet (VUV) Absorption

Electronic spectroscopy, primarily UV-Vis, investigates the transitions of electrons from lower to higher energy molecular orbitals upon absorption of electromagnetic radiation. These transitions provide insight into the conjugated π-electron systems of molecules.

For this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring. wikipedia.org Unsubstituted benzene exhibits two primary absorption bands: the E-band (around 180-200 nm) and the B-band (a weaker, structured band around 255 nm). wikipedia.org The presence of substituents on the ring alters the energies of the molecular orbitals, typically causing a shift in the absorption maxima (λₘₐₓ) to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iqlibretexts.org

Both the fluoro and ethyl groups act as auxochromes, modifying the absorption profile of the benzonitrile (B105546) chromophore. The combination of these groups is expected to cause a noticeable bathochromic shift of the B-band into the 270-290 nm region. The more intense E-band would also be shifted to longer wavelengths, likely appearing above 220 nm.

Table 3: Predicted Electronic Transitions for this compound Wavelengths are estimated based on substituent effects on the benzene chromophore. wikipedia.orglibretexts.org

| Transition Type | Band | Typical λₘₐₓ (Benzene) | Predicted λₘₐₓ (this compound) |

| π → π | E-band | ~204 nm | ~220 - 240 nm |

| π → π | B-band | ~255 nm | ~270 - 290 nm |

Vacuum Ultraviolet (VUV) spectroscopy probes higher energy electronic transitions that occur at wavelengths below 200 nm. For this compound, transitions such as σ → σ* would fall into this region, but these are less commonly used for routine structural characterization compared to the π → π* transitions observed in standard UV-Vis spectroscopy.

Analysis of π→π* Valence Transitions and Rydberg Transitions

The study of electronic transitions, such as π→π* valence and Rydberg transitions, offers profound insights into the molecular orbital structure of aromatic compounds. These transitions are typically observed in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

π→π Valence Transitions:* In aromatic systems like benzonitrile, the delocalized π electrons can be excited from a bonding (π) to an antibonding (π) molecular orbital. The energy required for this transition is influenced by the molecular structure, including the presence of substituents on the benzene ring. For instance, in benzene, π→π transitions are observed at approximately 180 nm, 200 nm, and 255 nm. The ethyl and fluoro substituents in this compound are expected to cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) due to their electronic effects on the aromatic system.

Rydberg Transitions: These transitions involve the excitation of an electron to a high-energy, diffuse atomic-like orbital, known as a Rydberg orbital. These transitions are typically observed at higher energies (shorter wavelengths) than valence transitions and are sensitive to the ionization potential of the molecule.

As of the current body of scientific literature, specific experimental or theoretical data on the π→π* valence and Rydberg transitions for this compound have not been reported.

| Transition Type | Expected Wavelength Region | Influencing Factors |

| π→π* Valence | Ultraviolet-Visible (UV-Vis) | Conjugation, Substituent Effects, Solvent Polarity |

| Rydberg | Far-Ultraviolet (Far-UV) | Ionization Potential, Electron Configuration |

Spectroscopic Studies of Benzonitrile Cations

The investigation of molecular cations in the gas phase provides crucial information about the electronic structure and bonding of the parent molecule. Techniques such as Mass-Analyzed Threshold Ionization (MATI) spectroscopy can be employed to obtain high-resolution vibrational spectra of cations.

Studies on related molecules, such as 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923), have determined their precise ionization energies and vibrational frequencies in the cationic ground state. For example, the adiabatic ionization energy for 3-fluorobenzonitrile has been determined to be 78,873 ± 5 cm⁻¹ mdpi.com. Such studies reveal how the distribution of electron density changes upon ionization and how the vibrational modes are affected by the removal of an electron.

Detailed spectroscopic studies specifically on the this compound cation are not currently available in published research.

| Compound | Adiabatic Ionization Energy (cm⁻¹) |

| 2-Fluorobenzonitrile | 78,650 ± 5 |

| 3-Fluorobenzonitrile | 78,873 ± 5 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula and for elucidating its fragmentation pathways upon ionization. This technique provides highly accurate mass measurements, which allows for the unambiguous assignment of elemental compositions.

For this compound (C₉H₈FN), HRMS would confirm its molecular weight with a high degree of precision. Upon electron ionization, the molecule would form a molecular ion, and subsequent fragmentation would yield characteristic product ions. The fragmentation of aromatic nitriles often involves the loss of small molecules like HCN (27 Da) or the cyano radical (·CN, 26 Da) miamioh.edu. The presence of the ethyl group would likely lead to characteristic fragmentation patterns, such as the loss of a methyl radical (·CH₃, 15 Da) to form a stable benzylic cation.

A detailed experimental study on the high-resolution mass spectrum and fragmentation pathways of this compound has not been found in the existing scientific literature.

| Fragmentation Process | Neutral Loss | Expected m/z of Fragment Ion |

| Loss of H | H | 146.06 |

| Loss of CH₃ | CH₃ | 132.05 |

| Loss of CN | CN | 121.06 |

| Loss of HCN | HCN | 120.06 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material.

For aromatic compounds, X-ray crystallography can reveal the planarity of the benzene ring, the conformation of substituents, and the nature of crystal packing, such as π-π stacking or hydrogen bonding. In the case of this compound, a crystal structure determination would provide precise values for the C-C, C-F, C-N, and C-H bond lengths and the angles between them. It would also elucidate how the molecules pack in the solid state, which is influenced by the interplay of dipole-dipole interactions and van der Waals forces.

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature.

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | How molecules are arranged and interact in the crystal. |

Theoretical and Computational Investigations of 3 Ethyl 4 Fluorobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for predicting the intrinsic properties of molecules from first principles. These methods are used to determine molecular geometries, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. analis.com.myprensipjournals.com It is frequently employed to predict the most stable three-dimensional arrangement of atoms (ground state geometry) and to calculate vibrational frequencies, which correspond to the infrared and Raman spectra of a molecule. researchgate.netresearchgate.net

For 3-Ethyl-4-fluorobenzonitrile, a DFT study would typically calculate parameters such as:

Bond lengths (e.g., C-C, C-H, C-F, C≡N).

Bond angles and dihedral angles that define the molecule's shape.

The frequencies of characteristic vibrational modes, such as the nitrile (C≡N) stretch, C-F stretch, and various aromatic ring vibrations.

However, a detailed search of scientific literature yielded no specific studies that report DFT calculations for the ground state geometry or vibrational frequencies of this compound. Therefore, no data tables for these properties can be presented.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photoinduced Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the behavior of molecules in their electronically excited states. sonar.chrsc.orgchemrxiv.org It is used to calculate vertical excitation energies, which relate to a molecule's UV-visible absorption spectrum, and to investigate properties of excited states that are crucial for understanding photochemical reactions and fluorescence. rsc.orgrsc.orgresearchgate.net

A TD-DFT investigation of this compound would provide insights into:

The energies of electronic transitions (e.g., S₀ → S₁).

The oscillator strengths, which determine the intensity of absorption bands.

The nature of the excited states (e.g., identifying π → π* or n → π* transitions).

Despite the utility of this method, no published research articles presenting TD-DFT calculations on the excited state properties of this compound were found.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used to achieve high accuracy for various molecular properties, though often at a greater computational cost than DFT. researchgate.net

For this compound, high-accuracy ab initio calculations could provide benchmark data for its geometry, energy, and electronic properties. A literature review confirms that no specific high-accuracy ab initio studies have been published for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying transient species like intermediates and transition states, and determining the energy barriers that control reaction rates. nih.govnih.govmdpi.comdntb.gov.ua

Transition State Localization and Energy Barrier Calculations

Understanding a chemical reaction requires the identification of the transition state—the highest energy point along the reaction pathway. Computational methods are used to locate the precise geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state, known as the activation energy or energy barrier, is a key factor in determining the speed of the reaction.

While this type of analysis is common for many reactions, no computational studies detailing the localization of transition states or the calculation of energy barriers for reactions involving this compound are available in the scientific literature.

Modeling of Intermediates and Reaction Pathways

Computational modeling allows chemists to trace the entire pathway of a reaction, from reactants to products, including any reactive intermediates that may be formed. nih.govdntb.gov.ua This involves calculating the energies of all species along the reaction coordinate to build a complete energy profile. Such studies are crucial for understanding reaction selectivity and for designing more efficient synthetic routes.

A search of the available literature and databases shows no specific computational modeling of reaction intermediates or pathways for chemical transformations of this compound.

Computational Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. researchgate.net Density Functional Theory (DFT) is a primary method used for these investigations, often employing basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net These calculations can predict vibrational frequencies, infrared (IR) intensities, and Raman scattering activities.

Anharmonic Vibrational Spectroscopy Simulations

For a precise understanding of a molecule's vibrational behavior, simple harmonic oscillator models are often insufficient. Anharmonic vibrational spectroscopy simulations are therefore employed to account for the non-uniform spacing of vibrational energy levels. These calculations provide a more accurate prediction of the fundamental vibrational modes, overtones, and combination bands that appear in experimental spectra.

For a molecule like this compound, anharmonic calculations would be performed using DFT methods. The process involves computing higher-order derivatives of the potential energy surface. The results from these simulations would yield a set of predicted anharmonic frequencies that are expected to be in closer agreement with experimental data than those from harmonic calculations.

Correlation with Experimental Spectral Features

A crucial step in computational spectroscopy is the correlation of simulated data with experimentally recorded spectra, such as Fourier-transform infrared (FTIR) and FT-Raman spectra. researchgate.net The calculated vibrational frequencies are often systematically scaled to correct for approximations in the computational method and the effects of anharmonicity if not explicitly calculated.

For this compound, a detailed comparison would involve assigning each predicted vibrational mode to a corresponding peak in the experimental FTIR and FT-Raman spectra. This assignment is based on the frequency, intensity, and nature of the vibration (e.g., stretching, bending, or torsional modes). For example, the characteristic C≡N stretching vibration is typically observed in a specific region of the spectrum and would be identified in both the calculated and experimental data. researchgate.net

Below is a hypothetical data table illustrating how theoretical and experimental vibrational data for the key functional groups of this compound would be presented. Note: The values in this table are illustrative placeholders and not actual data.

| Vibrational Mode | Predicted Anharmonic Frequency (cm⁻¹) | Experimental FTIR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2235 | 2238 | 2240 | Cyano group stretching |

| ν(C-F) | 1250 | 1255 | 1252 | Carbon-Fluorine stretching |

| ν_as(CH₃) | 2975 | 2980 | 2978 | Asymmetric CH₃ stretching (Ethyl) |

| ν_s(CH₃) | 2880 | 2885 | 2883 | Symmetric CH₃ stretching (Ethyl) |

| ν(C-H)_arom | 3050 | 3055 | 3053 | Aromatic C-H stretching |

Molecular Modeling and Simulations for Intermolecular Interactions

Molecular modeling and simulations are essential for understanding how molecules interact with each other. These interactions govern the physical properties of the substance in condensed phases. Techniques such as molecular dynamics (MD) simulations can provide insights into the nature and strength of intermolecular forces. nih.gov

For this compound, simulations could be used to study aggregation behavior and binding mechanisms. nih.gov These models would reveal the role of various forces, such as van der Waals interactions, dipole-dipole interactions (arising from the polar C-F and C≡N bonds), and potential π–π stacking between the benzene (B151609) rings of adjacent molecules. nih.gov By analyzing the radial distribution functions and interaction energies from these simulations, one can quantify the strength and geometry of these intermolecular interactions. This understanding is critical for predicting material properties like boiling point, solubility, and crystal packing.

Advanced Applications and Functional Materials Derived from 3 Ethyl 4 Fluorobenzonitrile

Role as a Pharmaceutical Intermediate and Scaffold in Drug Discovery

3-Ethyl-4-fluorobenzonitrile is a key intermediate in the synthesis of various new drugs currently under investigation. rsc.org Its structural features allow for diverse chemical modifications, making it a valuable scaffold in drug discovery for creating compounds with a range of pharmacological activities.

Precursor to Investigational Drugs (e.g., TAS-116 as an HSP90 Inhibitor)

A significant application of this compound is its role as a crucial intermediate in the preparation of the investigational drug TAS-116, also known as Pimitespib. rsc.org TAS-116 is a potent and orally active inhibitor of Heat Shock Protein 90 (HSP90). google.comprotein-cell.net HSP90 is a molecular chaperone that is essential for the stability and function of numerous proteins involved in cancer cell growth and survival. nih.govrsc.org By inhibiting HSP90, TAS-116 leads to the degradation of these client proteins, thereby exhibiting an anticancer effect. nih.gov

TAS-116 has shown efficacy in preclinical models of adult T-cell leukemia and has been investigated in clinical trials for advanced solid tumors, including a phase III trial for gastrointestinal stromal tumors (GIST). protein-cell.netnih.govresearchgate.net The synthesis of TAS-116 involves coupling reactions with appropriate benzonitriles, highlighting the importance of this compound in its manufacturing process. google.com Specifically, TAS-116 is a selective inhibitor of HSP90α and HSP90β. wipo.intnih.gov

| Aspect | Finding | Source |

|---|---|---|

| Mechanism of Action | Potent and selective inhibitor of HSP90α/β. google.comwipo.intnih.gov | google.comwipo.intnih.gov |

| Therapeutic Target | Heat Shock Protein 90 (HSP90). nih.govrsc.org | nih.govrsc.org |

| Preclinical Efficacy | Demonstrated tumor shrinkage in a human gastric cancer xenograft model. google.com Showed efficacy in preclinical models of adult T-cell leukemia. protein-cell.net | google.comprotein-cell.net |

| Clinical Development | Phase I study in patients with advanced solid tumors. nih.gov Phase III trial in patients with gastrointestinal stromal tumor (GIST). nih.govresearchgate.net | nih.govresearchgate.netnih.gov |

Derivatization for Pharmacological Activities (e.g., Anticancer, Antimicrobial, Anti-inflammatory)

The chemical structure of this compound, with its reactive nitrile group and substitutable aromatic ring, makes it an excellent starting point for the synthesis of various derivatives with potential pharmacological activities.

Anticancer Activity: The benzonitrile (B105546) moiety is found in various compounds with antitumor effects. chemistryviews.org The introduction of fluorine atoms into a molecular scaffold is a common strategy in drug design to enhance biological activity. beilstein-journals.org Derivatives of fluorinated compounds have shown significant anticancer activity against numerous cancer cell lines. researchgate.net The modification of the nitrile group or the aromatic ring of this compound can lead to novel compounds with potential as anticancer agents.

Antimicrobial Activity: The development of new antimicrobial agents is crucial to combat drug-resistant bacteria and fungi. mdpi.com Heterocyclic compounds derived from structures containing nitrile groups have been reported as antimicrobial agents. researchgate.net For instance, fluorobenzoylthiosemicarbazides and their cyclized 1,2,4-triazole (B32235) analogues have been studied for their antibacterial activity. google.com The derivatization of this compound could yield novel compounds with potential antimicrobial properties.

Anti-inflammatory Activity: The search for new anti-inflammatory agents is an active area of research. nih.govnih.gov Synthetic curcuminoids, which are known for their anti-inflammatory and anticancer activities, demonstrate that molecular modifications of a core structure can lead to potent therapeutic agents. rsc.org Pyrrole and its derivatives are another class of compounds that have shown anti-inflammatory effects. By analogy, derivatives of this compound could be synthesized and evaluated for their potential to modulate inflammatory pathways.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would explore how different substituents on the benzonitrile ring affect their pharmacological properties.

In the context of HSP90 inhibitors like TAS-116, SAR-based optimization was crucial in its discovery. rsc.org The introduction of alkyl and aminoalkyl groups at various positions of the benzamide (B126) moiety showed favorable properties for oral absorption. google.com This highlights how systematic modifications of a core structure, guided by SAR, can lead to the identification of a clinical candidate. google.comrsc.org

For potential anticancer, antimicrobial, or anti-inflammatory derivatives of this compound, SAR studies would involve synthesizing a library of related compounds and evaluating their biological activity. This would help in identifying the key structural features required for potency and selectivity, guiding the design of more effective therapeutic agents.

Components in Advanced Therapeutic Modalities (e.g., Antibody-Drug Conjugates)

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that combine a monoclonal antibody with a highly potent cytotoxic payload through a chemical linker. This approach allows for the selective delivery of the cytotoxic agent to cancer cells, thereby improving efficacy and reducing systemic toxicity. protein-cell.net

While there is no direct evidence of this compound being used in existing ADCs, its chemical functionalities suggest its potential as a component in the synthesis of novel linkers or payloads. The nitrile group can be chemically transformed into other functional groups suitable for conjugation, and the substituted benzene (B151609) ring can serve as a stable core for a linker or be part of a cytotoxic payload. The development of new conjugation and linker chemistries is a critical aspect of ADC research, and versatile building blocks are essential for this purpose.

| Component | Function | Source |

|---|---|---|

| Monoclonal Antibody | Provides specificity by targeting antigens on cancer cells. | |

| Cytotoxic Payload | A highly potent small molecule drug that kills cancer cells. | |

| Linker | Covalently connects the antibody and the payload, ensuring stability in circulation and enabling payload release at the target site. |

Applications in Advanced Materials Science and Optoelectronics

The electronic properties of this compound, conferred by the aromatic ring, the electron-withdrawing nitrile group, and the fluorine atom, make it an interesting candidate for applications in materials science, particularly in the field of optoelectronics.

Development of Organic Light-Emitting Diode (OLED) Emitters

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the organic materials used in its emissive layer. Benzonitrile derivatives, especially fluorinated ones, have been explored for their potential in OLEDs. These compounds can be used to create materials with thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLEDs.

The donor-acceptor architecture is a common design for TADF materials, where the benzonitrile moiety can act as the acceptor part. The presence of a fluorine atom can further tune the electronic properties of the molecule. While this compound itself is not an emitter, it can serve as a valuable building block for the synthesis of more complex molecules for OLED applications. Its structure can be incorporated into larger conjugated systems to create novel host or emitter materials for OLEDs with tailored photophysical properties.

Novel Electrolyte Solvents for Energy Storage Devices (e.g., Lithium/Lithium-ion Batteries)

There is currently no available research or data to suggest the use of this compound as a novel electrolyte solvent or additive in energy storage devices such as lithium-ion batteries.

Exploration in Photonics and All-Optical Switching

No studies or findings were identified that explore the application of this compound in the fields of photonics or all-optical switching.

Utility in Agrochemical Synthesis and Related Fields

While related fluorinated benzonitrile derivatives have applications in the agrochemical industry, there is no specific information detailing the use of this compound in the synthesis of pesticides, herbicides, or other agrochemicals.

Q & A

Basic: What are the recommended synthetic routes for 3-Ethyl-4-fluorobenzonitrile, and what key intermediates should be monitored?

Methodological Answer:

The synthesis of this compound typically involves halogenation or alkylation of a fluorinated benzonitrile precursor. A feasible route includes:

- Step 1: Bromination of 4-fluorobenzonitrile at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄).

- Step 2: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Negishi) to introduce the ethyl group. For example, reacting 3-bromo-4-fluorobenzonitrile with triethylborane or ethylzinc chloride in the presence of Pd(PPh₃)₄ .

Key Intermediates to Monitor:

- 3-Bromo-4-fluorobenzonitrile : Confirm purity via melting point (expected ~120–125°C) and HPLC retention time.

- Ethylated intermediate : Validate using ¹H NMR (δ ~1.3 ppm for CH₃ and δ ~2.8 ppm for CH₂ adjacent to the aromatic ring) .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR :

- ¹H: Ethyl group protons (triplet at δ ~1.3 ppm for CH₃, quartet at δ ~2.8 ppm for CH₂).

- ¹³C: Nitrile carbon at δ ~115–120 ppm, fluorinated aromatic carbons (¹JCF ~245 Hz).

- IR Spectroscopy : Confirm nitrile group (C≡N stretch ~2230 cm⁻¹) and C-F bonds (~1220–1150 cm⁻¹) .

- X-ray Crystallography : Resolve regiochemistry and crystal packing (if single crystals are obtainable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.